molecular formula C9H14O2 B14574321 Cyclobutyl cyclopropylacetate CAS No. 61716-01-6

Cyclobutyl cyclopropylacetate

Cat. No.: B14574321
CAS No.: 61716-01-6
M. Wt: 154.21 g/mol
InChI Key: WZJYZJDMRDBRMZ-UHFFFAOYSA-N
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Description

Cyclobutyl cyclopropylacetate is an organic compound that features a cyclobutyl group and a cyclopropylacetate group Cyclobutyl refers to a four-membered carbon ring, while cyclopropylacetate consists of a three-membered carbon ring attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl cyclopropylacetate can be synthesized through several methods. One common approach involves the use of cyclopropylmethyl bromide and cyclobutanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Another method involves the Suzuki-Miyaura coupling reaction, where cyclopropylboronic acid is coupled with cyclobutyl halides in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl cyclopropylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of cyclobutyl cyclopropylacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclobutyl cyclopropylacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both cyclobutyl and cyclopropylacetate groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

61716-01-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

cyclobutyl 2-cyclopropylacetate

InChI

InChI=1S/C9H14O2/c10-9(6-7-4-5-7)11-8-2-1-3-8/h7-8H,1-6H2

InChI Key

WZJYZJDMRDBRMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC(=O)CC2CC2

Origin of Product

United States

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